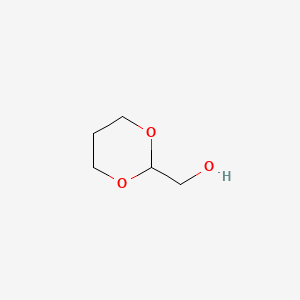

1,3-dioxan-2-ylmethanol

CAS No.: 39239-93-5

Cat. No.: VC4100102

Molecular Formula: C5H10O3

Molecular Weight: 118.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 39239-93-5 |

|---|---|

| Molecular Formula | C5H10O3 |

| Molecular Weight | 118.13 g/mol |

| IUPAC Name | 1,3-dioxan-2-ylmethanol |

| Standard InChI | InChI=1S/C5H10O3/c6-4-5-7-2-1-3-8-5/h5-6H,1-4H2 |

| Standard InChI Key | IEBHUKYDOBADIB-UHFFFAOYSA-N |

| SMILES | C1COC(OC1)CO |

| Canonical SMILES | C1COC(OC1)CO |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The molecule consists of a 1,3-dioxane ring—a six-membered cyclic ether with two oxygen atoms at the 1- and 3-positions—and a hydroxymethyl (-CH2OH) group at the 2-position. This configuration imparts conformational rigidity while maintaining reactivity at the hydroxyl group . X-ray crystallographic studies of analogous 1,3-dioxane derivatives reveal chair conformations with equatorial substituents minimizing steric strain .

Physicochemical Properties

Key properties are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₁₀O₃ | |

| Molecular Weight | 118.131 g/mol | |

| Density | 1.102 g/cm³ | |

| Boiling Point | 199.6°C at 760 mmHg | |

| Flash Point | 91.3°C | |

| Refractive Index | 1.433 | |

| HS Code | 2932999099 |

The compound’s relatively high boiling point and density compared to non-cyclic ethers reflect strong intermolecular hydrogen bonding via the hydroxyl group .

Synthetic Methodologies

Acid-Catalyzed Cyclocondensation

A principal route involves the acid-catalyzed reaction between 2,2-bis(hydroxymethyl)-1,3-propanediol (pentaerythritol derivative) and aldehydes. For example, Sanderson et al. (1987) demonstrated that heating pentaerythritol with n-octanal in N,N-dimethylformamide (DMF) using p-toluenesulfonic acid as a catalyst yields 65% of the target compound after recrystallization . The general reaction proceeds as:

This method’s regioselectivity arises from the preferential formation of the thermodynamically stable chair conformation .

Template-Directed Syntheses

Recent advances exploit 1,3-dioxane templates to control stereochemistry in polyether natural product synthesis. Luo et al. (2008) utilized similar frameworks to achieve endo-selective epoxy alcohol cyclizations, critical for constructing ladder polyethers . The 1,3-dioxane ring’s puckered conformation directs nucleophilic attack to specific positions, enabling >10:1 selectivity in some cases .

Applications in Organic Synthesis

Building Block for Complex Molecules

The compound serves as a precursor in synthesizing magnesium organohalides like (1,3-dioxan-2-ylethyl)magnesium bromide (PubChem CID 11031353), used in Grignard reactions . Its hydroxyl group can be functionalized via esterification or oxidation, while the acetal moiety provides protection for carbonyl groups .

Stereoselective Template in Cascade Reactions

The 1,3-dioxane scaffold exhibits unique conformational control in epoxide-opening cascades. Studies show that substituting the 2-position with hydroxymethyl groups enhances template effects, overriding Baldwin’s rules to favor endo-cyclization products . This property is exploited in synthesizing gymnocin A fragments, where the template achieves near-complete regiocontrol under acidic conditions .

Future Directions

Expanding Synthetic Utility

Ongoing research focuses on modifying the 1,3-dioxane template to access enantioselective pathways. For instance, introducing chiral auxiliaries at the 4- or 6-positions could enable asymmetric induction in epoxide cyclizations .

Biodegradability Studies

Given environmental concerns over persistent cyclic ethers, evaluating the compound’s biodegradability via ozonolysis or microbial degradation is critical. Preliminary work on related dioxanes suggests susceptibility to oxidative cleavage .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume